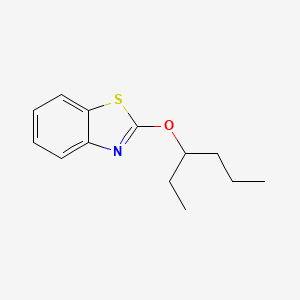

2-hexan-3-yloxy-1,3-benzothiazole

説明

特性

IUPAC Name |

2-hexan-3-yloxy-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NOS/c1-3-7-10(4-2)15-13-14-11-8-5-6-9-12(11)16-13/h5-6,8-10H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWALQGKTJSYDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)OC1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-hexan-3-yloxy-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone. One common method is the reaction of 2-aminobenzenethiol with hexan-3-one under acidic conditions to form the desired benzothiazole derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 2-hexan-3-yloxy-1,3-benzothiazole can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .

化学反応の分析

Types of Reactions

2-hexan-3-yloxy-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the benzothiazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Halogens, nitrating agents, sulfonating agents, typically in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced benzothiazole derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives

科学的研究の応用

2-hexan-3-yloxy-1,3-benzothiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis and cancer.

Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor in metalworking fluids .

作用機序

The mechanism of action of 2-hexan-3-yloxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

The dihedral angle between the benzothiazole ring and substituents is a key structural parameter influencing molecular planarity and biological interactions. For example:

- 5-Chloro-2-phenyl-1,3-benzothiazole : Dihedral angle = 15.56° between the benzothiazole and trimethoxyphenyl group .

- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole : Similar planarity (dihedral angle ≈ 15–20°) .

Bioactivity Profiles

Substituents at the 2-position of benzothiazoles dictate pharmacological activity:

The hexan-3-yloxy group may enhance lipophilicity, favoring membrane permeability and CNS activity, akin to Riluzole (a 2-amino-6-trifluoromethoxy benzothiazole used in ALS treatment) . However, excessive hydrophobicity could reduce aqueous solubility, necessitating formulation optimization.

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Benzothiazoles

| Compound | Molecular Weight | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| 2-Hexan-3-yloxy-1,3-benzothiazole | 265.38 | 4.2 | <0.1 |

| 2-Amino-1,3-benzothiazole | 150.20 | 1.8 | 2.5 |

| 5-Chloro-2-phenyl-1,3-benzothiazole | 245.72 | 3.5 | 0.3 |

Q & A

Basic Research Questions

What are the optimized synthetic routes for 2-hexan-3-yloxy-1,3-benzothiazole, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

The synthesis of benzothiazole derivatives typically involves condensation reactions between substituted thiophenols and aldehydes or ketones. For 2-hexan-3-yloxy derivatives, key steps include:

- Step 1: Reacting 3-hexanol with a thiazole precursor (e.g., 2-chloro-1,3-benzothiazole) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) to introduce the alkoxy group .

- Step 2: Monitoring reaction progress via TLC and optimizing stoichiometry to avoid side products. Excess alkylating agents may improve substitution efficiency .

- Step 3: Purification via column chromatography (hexane/ethyl acetate) or recrystallization to isolate the target compound. Yield improvements are achieved by controlling temperature (80–100°C) and reaction time (2–4 hours) .

Key Data:

- Typical yields for analogous compounds range from 65% to 85% under optimized conditions .

- IR and ¹H/¹³C NMR data validate substitution patterns (e.g., alkoxy proton shifts at δ 4.1–4.5 ppm) .

How can researchers characterize the molecular structure and purity of 2-hexan-3-yloxy-1,3-benzothiazole using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- IR: Identify functional groups (e.g., C-O-C stretch at 1200–1250 cm⁻¹, C-S stretch at 650–750 cm⁻¹) .

- NMR: ¹H NMR confirms alkoxy protons (δ 3.5–4.5 ppm) and aromatic protons (δ 6.8–8.0 ppm). ¹³C NMR detects quaternary carbons (e.g., benzothiazole C2 at δ 160–165 ppm) .

- Crystallography:

Key Data:

- Crystallographic R-factors < 0.05 indicate high precision .

- Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .

Advanced Research Questions

What computational approaches (e.g., DFT, molecular docking) are effective in predicting the electronic properties and binding interactions of 2-hexan-3-yloxy-1,3-benzothiazole derivatives?

Methodological Answer:

- DFT Calculations:

- Use B3LYP/6-31G to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). For benzothiazoles, HOMO localizes on the thiazole ring, influencing reactivity .

- Time-dependent DFT predicts UV-Vis absorption spectra (e.g., λmax ~300 nm for π→π* transitions) .

- Molecular Docking:

- AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes). Docking scores (ΔG < -7 kcal/mol) suggest strong binding .

Key Data:

- Calculated dipole moments (~4.5 D) correlate with solubility in polar solvents .

- Docking poses show alkoxy groups occupying hydrophobic pockets in target proteins .

How can contradictions in biological activity data for benzothiazole derivatives be resolved through structure-activity relationship (SAR) studies?

Methodological Answer:

- SAR Strategies:

- Data Reconciliation:

Key Data:

- MIC values for antimicrobial analogs range from 25 µg/mL (fluorinated) to 250 µg/mL (methylated) .

- Anticancer activity (e.g., IC₅₀ = 12 µM in MCF-7 cells) correlates with thiazole ring planarity .

What are the best practices for resolving ambiguous crystallographic data in benzothiazole derivatives, and how does twinning affect refinement outcomes?

Methodological Answer:

- Twinning Mitigation:

- Ambiguity Resolution:

Key Data:

How do solvent polarity and reaction stoichiometry influence the regioselectivity of substitution reactions in benzothiazole synthesis?

Methodological Answer:

- Solvent Effects:

- Polar aprotic solvents (DMF, DMSO) stabilize transition states, favoring nucleophilic substitution at C2 .

- Non-polar solvents (toluene) may promote electrophilic aromatic substitution at C6 .

- Stoichiometry:

- Excess alkylating agent (1.5–2.0 eq.) minimizes di-substitution byproducts .

Key Data:

- Regioselectivity ratios (C2:C6) reach 9:1 in DMF vs. 3:1 in toluene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。